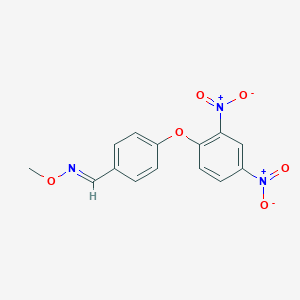

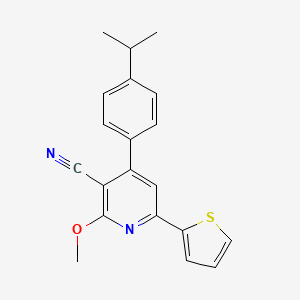

4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime is a compound of interest in various chemical research areas due to its unique properties and potential applications. It is often studied in the context of organic synthesis, molecular structure analysis, and chemical reactions.

Synthesis Analysis

The synthesis of derivatives of benzaldehyde, including structures similar to 4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime, often involves intricate processes. For instance, Shoji et al. (1994) detailed the synthesis of 2,4-Dinitro-[7-14C]benzaldehyde, a mutagenic substance, which is prepared in multiple steps from [7-14C]toluene (Shoji et al., 1994).

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, like the title compound, has been extensively studied. For example, Shan et al. (2003) analyzed the crystal structure of Benzaldehyde 2,4-dinitrophenylhydrazone, providing insights into its planar configuration and bond distances (Shan et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving benzaldehyde derivatives are diverse. The synthesis of O-methyloximes and nitrones of substituted benzaldehydes, as studied by Krimer et al. (1993), indicates the range of reactions these compounds can undergo (Krimer et al., 1993).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives like 4-(2,4-dinitrophenoxy)benzaldehyde O-methyloxime, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. Research like that of Jebin et al. (2016) on the crystal growth and physical properties of similar compounds provides valuable insights (Jebin et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of benzaldehyde derivatives, are essential for their practical applications. Studies like that by Dubost et al. (2011), which explore the selective ortho-bromination of substituted benzaldoximes, are examples of research in this area (Dubost et al., 2011).

Mécanisme D'action

As a TrxR inhibitor, 4-(2,4-dinitrophenoxy)benzaldehyde inhibits the activity of TrxR and reduces the reduced Trx that is involved in the regulation of DNA synthesis, reduction of peroxide and apoptosis . This leads to the death of tumor cells . 2,4-Dinitrochlorobenzene is a reliable TrxR inhibitor .

Propriétés

IUPAC Name |

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O6/c1-22-15-9-10-2-5-12(6-3-10)23-14-7-4-11(16(18)19)8-13(14)17(20)21/h2-9H,1H3/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLQZNKXDOLURM-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[4-(2,4-dinitrophenoxy)phenyl]-N-methoxymethanimine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5589017.png)

![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)

![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

![2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)

![4-ethyl-1-mercapto-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5589086.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-(2-pyrazin-2-ylethyl)piperidin-4-amine](/img/structure/B5589094.png)

![5-[4-(dimethylamino)benzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5589101.png)